1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide
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Overview
Description
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Application
- Chemical Synthesis and Biological Activity: A study by Ding and Zhong (2022) explored the synthesis and application of a heterocycle compound similar in structure to the query compound. It was examined for its treatment and nursing applications against children bronchial pneumonia, indicating its potential in medical applications due to its biological activity related to the release of TNF-α and IL-1β into the alveolar lavage fluid and its interaction with the NF-κB activation levels in the epithelial cells of the respiratory tract mucosa (Ding & Zhong, 2022).
Anticancer and Antimicrobial Activities
Anticancer Activity
Lu et al. (2021) synthesized a compound with a structure indicating potential antiproliferative activity against cancer cell lines. This highlights the compound's relevance in cancer research and its potential as a basis for developing new anticancer drugs (Lu et al., 2021).
Antimicrobial Activity
Fandaklı et al. (2012) explored the synthesis of 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents, offering insights into the broader implications of chemical synthesis in addressing microbial resistance (Fandaklı et al., 2012).
Material Science and Imaging Applications
- Imaging Agent Synthesis for Parkinson's Disease: Wang et al. (2017) worked on the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research demonstrates the application of heterocyclic compounds in developing imaging agents for neurodegenerative diseases, highlighting their importance in medical diagnostics (Wang et al., 2017).
Mechanism of Action
Mode of Action
It is known that pyridazinone derivatives, which this compound is a part of, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to have numerous practical applications in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
It is known that pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Action Environment
It is known that the inherent polarity, low cytochrome p450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac herg potassium channel add additional value in drug discovery and development .
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-morpholin-4-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-19-5-3-2-4-17(19)18-6-7-20(23-22-18)25-10-8-16(9-11-25)21(27)24-26-12-14-29-15-13-26/h2-7,16H,8-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDUSCBPIDGUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.